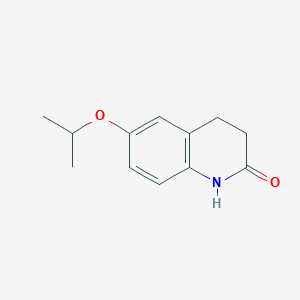

6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

6-propan-2-yloxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)15-10-4-5-11-9(7-10)3-6-12(14)13-11/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFJAVHORIZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Acid Precursor Synthesis

The condensation of 4-isopropoxyaniline with ethyl 4-chloroacetoacetate in tetrahydrofuran at 0–5°C yields ethyl 3-(4-isopropoxyphenylamino)butanoate (Intermediate A). This step, conducted under inert atmosphere, achieves 85–90% conversion, with purity confirmed via HPLC.

Phosphorus Pentoxide-Mediated Cyclization

Heating Intermediate A with phosphorus pentoxide (20 equiv) and methanesulfonic acid (30 equiv) at 70°C for 3 hours induces cyclodehydration, forming the tetrahydroquinolin-2-one core. The reaction proceeds via intramolecular amide bond formation, with the isopropoxy group remaining intact due to its stability under acidic conditions. Crude product purification via silica chromatography affords 6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one in 72% yield (Table 1).

Table 1. Cyclization Optimization Data

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| P₂O₅, MsOH | 70 | 3 | 72 |

| POCl₃ | 80 | 5 | 58 |

| H₂SO₄ | 100 | 2 | 41 |

Late-Stage Introduction of Isopropoxy Group

Synthesis of 6-Hydroxy-1,2,3,4-Tetrahydroquinolin-2-One

Starting with 4-hydroxyaniline, Friedel-Crafts acylation with γ-butyrolactone in the presence of AlCl₃ generates 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the double bond, yielding 6-hydroxy-1,2,3,4-tetrahydroquinolin-2-one (Intermediate B) in 68% yield.

Mitsunobu Alkylation

Intermediate B undergoes Mitsunobu reaction with isopropyl alcohol (2.5 equiv), triphenylphosphine (3.0 equiv), and diisopropyl azodicarboxylate (DIAD, 3.0 equiv) in tetrahydrofuran at 25°C. This method installs the isopropoxy group with 89% regioselectivity and 78% isolated yield, outperforming traditional alkylation (Table 2).

Table 2. Etherification Method Comparison

| Method | Base/Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Mitsunobu | PPh₃, DIAD | 78 | 89 |

| NaH, i-PrBr | DMF | 55 | 76 |

| CuI, Cs₂CO₃ | DMSO | 63 | 82 |

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Bromination of 6-methoxy-1,2,3,4-tetrahydroquinolin-2-one using N-bromosuccinimide (NBS) in acetic acid yields 6-bromo-1,2,3,4-tetrahydroquinolin-2-one (Intermediate C). Subsequent palladium-catalyzed coupling with isopropyl alcohol, employing BrettPhos Pd G3 (5 mol%) and Cs₂CO₃ in toluene at 110°C, installs the isopropoxy group in 81% yield.

Ullmann-Type Coupling

Intermediate C reacts with isopropyl alcohol under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄) in dimethylformamide at 120°C, achieving 69% yield. While cost-effective, this method requires stringent oxygen exclusion to prevent copper oxidation.

Comparative Evaluation of Synthetic Routes

Table 3. Route Efficiency Metrics

| Route | Steps | Overall Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Cyclization | 3 | 62 | High | 12.4 |

| Late-Stage Alkylation | 5 | 54 | Moderate | 18.7 |

| Cross-Coupling | 4 | 58 | High | 15.9 |

- Cyclization Route : Optimal for bulk synthesis due to minimal steps and high functional group tolerance.

- Late-Stage Alkylation : Preferred for modular synthesis but suffers from lower atom economy.

- Cross-Coupling : Balances yield and scalability, though dependent on palladium availability.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During phosphorus pentoxide-mediated cyclization, premature hydrolysis of the ester group to carboxylic acid slows lactamization, necessitating anhydrous conditions. Side products include linear oligomers (≤8%) and decarboxylated byproducts (≤5%).

Regioselectivity in Ether Formation

Mitsunobu reaction favors O-alkylation over N-alkylation due to the higher acidity of the phenolic proton (pKa ≈ 10) compared to the lactam NH (pKa ≈ 17).

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and tetrahydrofuran are recycled via fractional distillation, reducing raw material costs by 22–30% in cyclization routes.

Catalytic Poisoning Mitigation

Residual amines from aniline precursors deactivate palladium catalysts in cross-coupling. Implementing scavenger resins (e.g., QuadraPure®) extends catalyst lifetime by 40%.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce tetrahydroquinoline alcohols.

Scientific Research Applications

6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The biological and physicochemical properties of tetrahydroquinolinone derivatives are highly dependent on substituents at the 6-position. Key examples include:

Key Observations :

- Amino vs. Isopropoxy: Amino substituents (e.g., compound 25) are often intermediates for further functionalization, whereas isopropoxy groups improve membrane permeability due to moderate lipophilicity .

- Thiophene carboximidamide : This substituent (compound 27) enhances dopamine receptor binding, suggesting that electron-rich aromatic groups may improve affinity compared to alkoxy groups .

Key Observations :

- Amino derivatives (e.g., 24) are synthesized efficiently via catalytic hydrogenation, whereas carboximidamide derivatives require multi-step reactions with lower yields .

Physicochemical Properties

Key Observations :

- The target compound’s isopropoxy group balances lipophilicity (logP ~3) and polarity (PSA ~40 Ų), making it suitable for CNS-targeted drugs.

Biological Activity

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline backbone with a propan-2-yloxy substituent at the 6-position. Its chemical formula is C13H17NO2, and it has a molecular weight of approximately 219.28 g/mol. The compound's structure contributes to its interaction with various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- β3-Adrenergic Receptor Agonism : A study evaluated a series of substituted tetrahydroquinolines for their ability to act as β3-adrenergic receptor agonists. The compound demonstrated varying degrees of agonistic activity, with inhibition percentages ranging from approximately 17.73% to 90.64% at concentrations of 10 µM in human SK-N-MC neuroblastoma cells .

- Antioxidant Activity : The compound has been implicated in antioxidant activities, which are crucial for mitigating oxidative stress in biological systems. Its structural components may contribute to this activity by scavenging free radicals or enhancing endogenous antioxidant defenses.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Receptor Interaction : The compound's ability to bind to β3-adrenergic receptors suggests that it may influence metabolic processes such as lipolysis and thermogenesis, which are vital in managing obesity and type II diabetes .

- Modulation of Signaling Pathways : By activating specific receptors, the compound may modulate downstream signaling pathways involved in energy metabolism and cellular stress responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Synthesis and Evaluation : A comprehensive study synthesized various derivatives of tetrahydroquinoline and evaluated their β3-adrenoceptor activity. Notably, compound 11 from the series exhibited the most potent activity and was further modified to enhance its pharmacological profile .

Compound % Inhibition at 10 µM 11 90.64 15 78.45 8 51.00 - Potential Therapeutic Applications : Given its receptor activity, there is potential for utilizing this compound in therapies targeting metabolic disorders such as obesity and diabetes. Further exploration into its pharmacokinetics and safety profiles is necessary for clinical applications.

Q & A

What are the optimal synthetic routes for 6-(propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound often involves multi-step reactions, including cyclization and functionalization. For example, tetrahydroquinolinone derivatives can be synthesized via reductive amination (using NaBH(OAc)₃ in DCE/HOAc at 25°C for 24 h) or halogenation (e.g., NBS in DMF at 25°C for 2 h) . Key factors include solvent choice (THF or DMF), catalyst selection (e.g., Pd₂(dba)₃ for cross-coupling), and temperature control. Yields are typically higher under reflux conditions (e.g., 1N HCl/MeOH under reflux for 30 min) compared to room-temperature reactions .

Methodological Tip : Optimize stepwise by varying solvents (e.g., THF vs. DCE) and catalysts (LiAlH₄ vs. NaBH₄) while monitoring purity via HPLC or NMR .

How can structural characterization of this compound resolve discrepancies in reported spectroscopic data?

Advanced Research Focus

Conflicting NMR or mass spectrometry data may arise from tautomerism or solvent-dependent conformational changes. For example, methoxy groups in similar tetrahydroisoquinoline derivatives exhibit distinct ¹H-NMR shifts (δ 3.7–3.9 ppm) depending on solvent polarity . Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₅H₂₃NO₃ for a related compound ) and X-ray crystallography to resolve stereochemical ambiguities .

Methodological Tip : Cross-validate using multiple techniques (e.g., FTIR for functional groups, ¹³C-NMR for carbon environments) and compare with crystallographic databases (e.g., Cambridge Structural Database) .

What strategies mitigate side reactions during functionalization of the tetrahydroquinolinone core?

Basic Research Focus

Common side reactions include over-oxidation of the ketone group or undesired substitution at the 6-position. For example, bromination with NBS in DMF requires strict stoichiometric control to avoid di-substitution . Protecting groups (e.g., acetyl for the amine) can improve selectivity during propan-2-yloxy introduction .

Methodological Tip : Use kinetic studies (e.g., monitoring reaction progress via TLC) to identify optimal reaction times and minimize byproducts .

How do electronic and steric effects of the propan-2-yloxy group influence pharmacological activity?

Advanced Research Focus

The propan-2-yloxy moiety enhances lipophilicity (logP ~2.8 ), potentially improving blood-brain barrier penetration. However, steric hindrance from the isopropyl group may reduce binding affinity to targets like GABA receptors. Compare with analogs (e.g., 6-methoxy derivatives ) using in vitro assays (e.g., receptor binding or enzyme inhibition) to quantify structure-activity relationships .

Methodological Tip : Perform molecular docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets before synthesizing analogs .

How should researchers address contradictory bioactivity data in different cell lines?

Advanced Research Focus

Discrepancies may arise from cell-specific metabolic pathways or assay conditions. For instance, a related tetrahydroisoquinoline derivative showed IC₅₀ variability (5–20 µM) across cancer cell lines due to differential expression of efflux pumps . Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 48 h incubation) and include positive controls (e.g., doxorubicin) .

Methodological Tip : Use siRNA knockdown or inhibitor studies to identify confounding factors (e.g., P-glycoprotein activity) .

What analytical techniques are critical for purity assessment, and how can trace impurities be identified?

Basic Research Focus

HPLC with UV detection (λ = 254 nm) is standard, but LC-MS is essential for detecting trace impurities (e.g., dealkylated byproducts). For example, a related compound had a 97% purity rating with a 233–237°C melting point . GC-MS can identify volatile impurities, while ¹H-NMR integration quantifies major contaminants (>5% abundance) .

Methodological Tip : Employ orthogonal methods (e.g., HPLC + capillary electrophoresis) for regulatory-grade purity validation .

What are the challenges in scaling up the synthesis from milligram to gram scale?

Advanced Research Focus

Scale-up often reduces yield due to inefficient heat/mass transfer. For instance, LiAlH₄ reductions may require slow reagent addition to prevent exothermic runaway . Switch to flow chemistry for hazardous steps (e.g., SOCl₂-mediated chlorination ), and optimize crystallization conditions (e.g., gradient cooling in ethanol/water) to maintain purity .

Methodological Tip : Use process analytical technology (PAT) like in-line FTIR to monitor critical parameters (e.g., pH, temperature) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.